N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a dodecyl group attached to a phenyl ring, which is further connected to a sulfonamide group. The presence of the long alkyl chain imparts unique properties to the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Alkylation: The initial step involves the alkylation of a phenyl ring with a dodecyl group. This can be achieved using a Friedel-Crafts alkylation reaction, where dodecyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The alkylated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Amidation: Finally, the sulfonic acid derivative is reacted with 4-methylbenzenesulfonamide to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential antimicrobial properties due to the presence of the sulfonamide group.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Dodecylphenyl)-4-methylbenzenesulfonic acid
- N-(2-Dodecylphenyl)-4-methylbenzenesulfonyl chloride
- N-(2-Dodecylphenyl)-4-methylbenzenesulfonamide derivatives
Uniqueness
N-(2-Dodecylphenyl)-4-methylbenzene-1-sulfonamide stands out due to its unique combination of a long alkyl chain and a sulfonamide group. This combination imparts both surfactant properties and potential biological activity, making it versatile for various applications. Similar compounds may lack either the long alkyl chain or the sulfonamide group, limiting their range of applications.
Properties
CAS No. |
849003-35-6 |
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Molecular Formula |
C25H37NO2S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-(2-dodecylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-15-23-16-13-14-17-25(23)26-29(27,28)24-20-18-22(2)19-21-24/h13-14,16-21,26H,3-12,15H2,1-2H3 |
InChI Key |
GTGAVFKMRVMOPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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